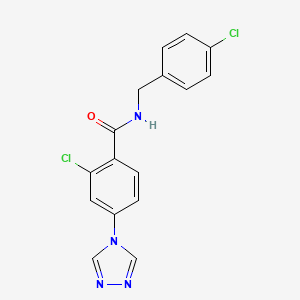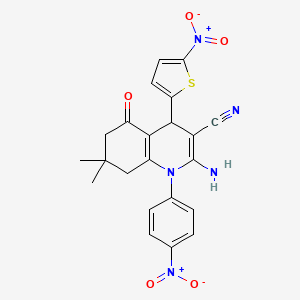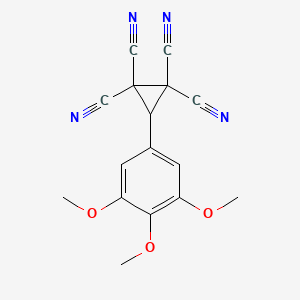
2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
Descripción general
Descripción
2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamide derivatives and is also known by the name of TAK-659.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the inhibition of BTK, which is a key enzyme involved in B-cell receptor (BCR) signaling. BTK inhibition leads to the disruption of BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. Therefore, the inhibition of BTK by this compound results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to exhibit potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. It has also been found to exhibit selectivity towards BTK, with minimal inhibitory activity against other kinases such as Tec, Itk, and Jak3. In preclinical studies, this compound has been found to exhibit potent antitumor activity against various B-cell malignancies, including CLL, MCL, and WM.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its potent inhibitory activity against BTK, its selectivity towards BTK, and its potential as a therapeutic agent for the treatment of B-cell malignancies. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. First, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models of B-cell malignancies. Second, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with B-cell malignancies. Third, the potential use of this compound in combination with other therapeutic agents for the treatment of B-cell malignancies should be explored. Fourth, the potential use of this compound for the treatment of other diseases that involve BTK signaling, such as autoimmune diseases, should be investigated. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide should be pursued.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit potent inhibitory activity against Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various B-cell malignancies. Therefore, this compound has been studied as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia (WM).
Propiedades
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c17-12-3-1-11(2-4-12)8-19-16(23)14-6-5-13(7-15(14)18)22-9-20-21-10-22/h1-7,9-10H,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHWMZXMTWUGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorobenzyl)-4-(4H-1,2,4-triazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4330132.png)
![9a-ethoxy-3-(4-ethoxyphenyl)-7-methyl[1,2,4]oxadiazolo[4,5-a]indol-9(9aH)-one](/img/structure/B4330146.png)
![10-nitro-2,3-dihydro-1H-pyrido[3,2,1-kl]phenoxazine](/img/structure/B4330149.png)
![4-amino-6-(4-ethoxyphenyl)-4'-methylspiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4330159.png)
![4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B4330172.png)
![4-iodo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330180.png)
![4-bromo-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330182.png)
![4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330186.png)
![5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid](/img/structure/B4330191.png)
![2-amino-6-(3,4-dimethoxyphenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330203.png)

![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)